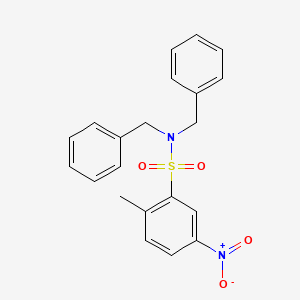![molecular formula C18H16N2O B3938894 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B3938894.png)
1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone
Vue d'ensemble
Description
1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone, also known as MPEP, is a chemical compound that has been extensively studied for its potential therapeutic effects. MPEP belongs to the class of drugs known as metabotropic glutamate receptor antagonists.
Mécanisme D'action
1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone acts as an antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound can modulate these processes and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and reduce anxiety in animal models of neurological disorders. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. The exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that this compound is not very selective for mGluR5 and can also interact with other receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone. One direction is to develop more selective mGluR5 antagonists that do not interact with other receptors. Another direction is to study the long-term effects of this compound on cognitive function and behavior. Additionally, this compound could be studied for its potential use in other neurological disorders, such as schizophrenia and depression.
Applications De Recherche Scientifique
1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. This compound has been shown to improve cognitive function and reduce anxiety in animal models of these disorders. This compound has also been studied for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
1-[3-[3-(1-methylpyrazol-3-yl)phenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13(21)14-5-3-6-15(11-14)16-7-4-8-17(12-16)18-9-10-20(2)19-18/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPWIATBOGRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-iodo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3938816.png)
![2-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3938822.png)
![2-(4-morpholinyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride](/img/structure/B3938825.png)
![1-({6-tert-butyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3938830.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3938844.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938864.png)
![N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3938874.png)
![methyl 4-({3-[2-(methylthio)benzoyl]-1-piperidinyl}methyl)benzoate](/img/structure/B3938881.png)
![(2,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3938883.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3938891.png)

![(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3938909.png)

![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methylbenzamide](/img/structure/B3938921.png)